molecular formula C22H23N3O B2846100 (3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2309605-47-6

(3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2846100
CAS RN: 2309605-47-6
M. Wt: 345.446
InChI Key: SPCAIJLMFZKMIJ-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds bearing pyrazole derivatives, such as those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated significant antimicrobial and anticancer activities. These compounds, characterized by IR, NMR, Mass spectra, and Elemental analysis, exhibited higher anticancer activity compared to doxorubicin, a reference drug. Notably, most of these compounds possess good to excellent antimicrobial properties (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, has been a focal point of research due to their biological and pharmacological activities. For instance, the synthesis of 1-(4,5-dihydro-3,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3aH-indazol-5-yl)methanone derivatives has been reported, with these compounds being novel and not previously described in the literature. Their structural confirmation through spectroscopic methods points towards their potential in scientific research (Baliram S. Hote, & P. Lokhande, 2014).

Therapeutic Agents

Derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have shown promising therapeutic properties. These derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the diverse scientific applications of such compounds (Sandra M. Bonilla-Castañeda et al., 2022).

Anticancer Mechanisms

Compounds like LFZ-4-46, a tetrahydroisoquinoline derivative with a pyrazolidine moiety, have been synthetically prepared and studied for their anticancer effects and potential mechanisms on human breast and prostate cancer cells. The study explored the compound's viability effects on cancer cells, DNA damage, cell cycle, apoptosis, mitochondrial membrane potential, and expression of related proteins. Such research underscores the potential of structurally similar compounds in cancer treatment through diverse molecular mechanisms (Lili Xu et al., 2021).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-8-9-17(10-16(15)2)22(26)25-13-18-6-4-5-7-20(18)21(14-25)19-11-23-24(3)12-19/h4-12,21H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCAIJLMFZKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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